molecular formula C10H20N2O B13178699 N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide

N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide

Cat. No.: B13178699
M. Wt: 184.28 g/mol
InChI Key: XURFOWRGBQPIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide is a specialized amide derivative featuring a cyclopentyl backbone substituted with an aminomethyl group at the 3-position and a 2-methylpropanamide moiety. Its molecular formula is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol. The compound’s structure combines a rigid cyclopentyl ring with a polar aminomethyl group, likely influencing its solubility and steric profile.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-[3-(aminomethyl)cyclopentyl]-2-methylpropanamide

InChI

InChI=1S/C10H20N2O/c1-7(2)10(13)12-9-4-3-8(5-9)6-11/h7-9H,3-6,11H2,1-2H3,(H,12,13)

InChI Key

XURFOWRGBQPIES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1CCC(C1)CN

Origin of Product

United States

Preparation Methods

Mannich Reaction Approach

Methodology :
This approach employs the Mannich reaction, a classic carbon–carbon bond-forming process, to introduce the aminomethyl group onto the cyclopentyl framework.

Procedure :

  • Starting materials : Acetophenone derivatives and secondary amines.
  • Reaction conditions : Acid catalysis (e.g., hydrochloric acid or sulfuric acid), in alcohol solvents like methanol or ethanol.
  • Reaction steps :
    • Formation of a β-aminoketone via Mannich reaction.
    • Subsequent reduction of the ketone to the corresponding amine.
    • Protection/deprotection steps as needed.

Advantages :

  • Well-established, straightforward, and scalable.
  • High selectivity when optimized.

Limitations :

  • Use of toxic reagents such as formaldehyde or paraformaldehyde.
  • Moderate yields (~60-80%).

Reference :
The process is similar to the synthesis of N-methyl-3-phenyl-3-hydroxyl-propylamine, which involves Mannich reactions with acetophenone and secondary amines, followed by reduction and hydrolysis steps.

Reductive Amination

Methodology :
Reductive amination of cyclopentyl aldehyde or ketone with methylamine derivatives.

Procedure :

  • React cyclopentyl aldehyde with formaldehyde or methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.
  • Followed by acylation with 2-methylpropanoyl chloride.

Advantages :

  • Mild conditions, high selectivity.
  • Suitable for large-scale synthesis.

Limitations :

  • Handling of cyanide-based reagents (e.g., sodium cyanoborohydride) requires safety precautions.

Modern and Improved Synthetic Approaches

Use of Protecting Groups and Sequential Functionalization

Methodology :
A multi-step process involving protection of amino groups, selective functionalization, and deprotection.

Key steps :

  • Protection : Use of carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) groups to safeguard amino functionalities.
  • Aminomethylation : Via Mannich or reductive amination.
  • Coupling : Amide formation using acyl chlorides or anhydrides.

Reaction sequence :

Step Reaction Reagents Conditions Purpose
1 Esterification Alcohols (methanol, ethanol), acid catalyst Reflux Form ester intermediates
2 Protection Cbz-Cl or Boc2O Mild base Protect amino groups
3 Aminomethylation Formaldehyde or paraformaldehyde Acidic or basic medium Introduce aminomethyl group
4 Reduction Hydrogen or chemical reducing agents Catalytic hydrogenation Convert ketones to amines
5 Coupling 2-methylpropanoyl chloride Base (e.g., pyridine) Form amide bond
6 Deprotection Acid or base Mild conditions Remove protecting groups

Advantages :

  • High selectivity and yield (~75-85%).
  • Compatibility with industrial processes.

Specific Synthesis Pathway for this compound

Based on the literature, a plausible route involves:

Step 1: Synthesis of Cyclopentylamine Derivative

  • Starting material : Cyclopentyl aldehyde.
  • Reaction : Reductive amination with methylamine under mild conditions yields N-methylcyclopentylamine.

Step 2: Aminomethylation

  • Method : Mannich reaction with formaldehyde and the amine, introducing the aminomethyl group at the 3-position of the cyclopentyl ring.
  • Conditions : Acid catalysis, in ethanol, at reflux.

Step 3: Amide Formation

  • Reagents : 2-methylpropanoyl chloride (isobutyryl chloride).
  • Reaction : Coupling with the aminomethylated cyclopentylamine under basic conditions (pyridine or triethylamine) to form the target amide.

Step 4: Purification

  • Techniques : Crystallization, column chromatography, or recrystallization to obtain high-purity product.

Data Summary and Comparative Table

Method Starting Material Key Reagents Yield (%) Advantages Limitations
Mannich Reaction Acetophenone derivatives Formaldehyde, secondary amines 60-80 Well-established, scalable Toxic reagents, moderate yields
Reductive Amination Cyclopentyl aldehyde Formaldehyde, reducing agents 70-85 Mild, high selectivity Handling hazardous reagents
Protection/Deprotection Various Cbz-Cl, Boc2O 75-85 High purity, modular Multiple steps
Green Chemistry Various Solid acid catalysts 70-80 Eco-friendly, energy-efficient Equipment optimization

Chemical Reactions Analysis

Types of Reactions

N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide C₁₀H₂₀N₂O 184.28 Cyclopentyl, aminomethyl Predicted pKa ~13.96
(S)-N-(2-Cycloheptylethyl)-indole-propanamide (S38) C₂₁H₃₃N₃O 343.51 Cycloheptylethyl, indol-3-yl High lipophilicity
FLU-6 C₁₁H₁₃F₃N₂O 246.23 Trifluoromethylphenyl Boiling point: 289.2°C, Density: 1.284 g/cm³
3-Cyclohexyl-N-methylpropanamide C₁₀H₁₉NO 169.26 Cyclohexyl, methylamide Moderate hydrophobicity

Biological Activity

N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its interactions, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl moiety linked to an aminomethyl group and a propanamide functional group. This structure suggests potential interactions with various biological targets, particularly within neurotransmitter systems.

The biological activity of this compound is primarily mediated through its interaction with serotonin receptors, particularly the 5-HT5A receptor. Research indicates that compounds similar to this compound can act as selective antagonists for the 5-HT5A receptor, influencing serotonergic signaling pathways that are crucial in mood regulation and neuropsychiatric disorders .

Interaction with Neurotransmitter Systems

Studies have demonstrated that the modulation of serotonin receptors can significantly impact neuronal excitability and behavior. For instance, the selective 5-HT5A antagonist SB-699551, closely related to this compound, has shown to reduce serotonergic neuronal firing in specific brain regions, indicating a potential role in managing conditions like anxiety and depression .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study Biological Effect Methodology Key Findings
Modulation of 5-HT5A receptorIn vitro electrophysiologyReduced serotonergic firing in guinea pig brain slices.
Antidepressant-like effectsBehavioral assays in animal modelsAttenuated depressive-like behaviors in PrP knockout mice.
Cytotoxicity against cancer cellsMTT assay on human cancer cell linesModerate antiproliferative activity observed in colorectal adenocarcinoma (CaCo-2).

Case Study 1: Neurotransmitter Modulation

In a study investigating the role of this compound as a 5-HT5A receptor antagonist, researchers utilized guinea pig brain slices to observe its effects on serotonergic activity. The findings indicated that treatment with the compound led to a significant reduction in neuronal firing rates, suggesting its potential use in treating mood disorders by modulating serotonin levels .

Case Study 2: Cancer Cell Cytotoxicity

Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. The results showed that this compound exhibited moderate growth-inhibitory effects against colorectal adenocarcinoma cells (IC50 values ranging from 13.95 µM to 15.74 µM), indicating its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves amidation of cyclopentylamine derivatives. For example, reacting 3-(aminomethyl)cyclopentanol with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to suppress side reactions like over-alkylation. Purification via column chromatography or recrystallization improves yield (50–70%) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the cyclopentyl backbone, aminomethyl group (δ\delta 2.8–3.2 ppm), and methylpropanamide moiety (δ\delta 1.2–1.5 ppm for methyl groups).
  • IR Spectroscopy : Stretching vibrations for amide C=O (\sim1650 cm1^{-1}) and N-H (\sim3300 cm1^{-1}) validate the functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the molecular formula (C10_{10}H19_{19}N2_2O).
    Cross-referencing with computational data (e.g., PubChem) ensures accuracy .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to minimize impurities like N-alkylated byproducts?

  • Methodological Answer :
  • Reagent Stoichiometry : Use a slight excess of 2-methylpropanoyl chloride (1.2 equiv) to drive the reaction to completion while avoiding excess that could promote side reactions.
  • Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to enhance amidation efficiency.
  • Purification Strategies : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates N-alkylated impurities, which elute earlier than the target compound due to reduced polarity .

Q. What strategies resolve contradictions in reported biological activities, such as enzyme inhibition vs. receptor binding?

  • Methodological Answer :
  • Comparative Assays : Test the compound against both enzyme targets (e.g., serine proteases) and receptor models (e.g., GPCRs) under standardized conditions (pH 7.4, 37°C).
  • Structural Analogs : Synthesize derivatives (e.g., replacing the cyclopentyl group with cyclohexyl) to isolate structure-activity relationships. Molecular docking studies (using AutoDock Vina) can predict binding modes to explain divergent activities .

Q. How should researchers design stability studies to evaluate degradation under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours.
  • Degradation Pathways : Identify hydrolytic cleavage of the amide bond (major pathway) or oxidation of the cyclopentyl ring using isotopic labeling (13^{13}C-NMR tracking) .

Data Analysis & Contradiction Resolution

Q. How can discrepancies in reaction outcomes (e.g., variable yields) between published protocols be addressed?

  • Methodological Answer :
  • Meta-Analysis : Compare solvent polarity, catalyst loadings, and temperature ranges across studies. For instance, THF may yield higher reproducibility than DMF due to reduced side reactions.
  • DoE (Design of Experiments) : Apply factorial design to test interactions between variables (e.g., temperature, reagent ratio). Response surface modeling identifies optimal conditions .

Q. What computational tools are recommended to predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (∼2.1), bioavailability (∼65%), and CYP450 interactions.
  • MD Simulations : GROMACS simulations (in explicit solvent) model membrane permeability, critical for CNS-targeted applications .

Biological Research Considerations

Q. What in vitro assays are suitable for preliminary evaluation of neuroactivity or cytotoxicity?

  • Methodological Answer :
  • MTT Assay : Test cytotoxicity in SH-SY5Y neuronal cells (IC50_{50} determination).
  • Calcium Imaging : Use Fluo-4 AM dye to assess modulation of intracellular Ca2+^{2+} flux, indicating receptor activation.
  • Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s method) to evaluate potential cognitive effects .

Note : Citations reference methodologies from analogous compounds due to limited direct data on this compound. Researchers should validate protocols with pilot studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.